In-Depth Technical Guide to the Synthesis and Characterization of Eriochrome Red B
In-Depth Technical Guide to the Synthesis and Characterization of Eriochrome Red B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Eriochrome Red B, a versatile azo dye with significant applications in analytical chemistry and beyond. This document details the synthetic pathway, experimental protocols, and key characterization data to support researchers and professionals in the fields of chemistry and drug development.
Synthesis of Eriochrome Red B
Eriochrome Red B, also known as C.I. Mordant Red 7, is synthesized through a two-step process involving diazotization followed by an azo coupling reaction. The synthesis starts with the diazotization of an aromatic amine, 4-amino-3-hydroxynaphthalene-1-sulfonic acid, which is then coupled with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[1][2]
Synthesis Pathway
The synthesis of Eriochrome Red B proceeds as follows:
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Diazotization: 4-Amino-3-hydroxynaphthalene-1-sulfonic acid is treated with a solution of sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at a low temperature (0-5°C) to form a diazonium salt.[1]
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Azo Coupling: The resulting diazonium salt is then coupled with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in a weakly alkaline medium (pH 8-9) to yield Eriochrome Red B.[1]
Experimental Protocol
Materials:
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4-Amino-3-hydroxynaphthalene-1-sulfonic acid
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3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
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Sodium nitrite (NaNO₂)
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Hydrochloric acid (HCl), concentrated
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Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
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Ice
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Distilled water
Procedure:
Step 1: Diazotization of 4-Amino-3-hydroxynaphthalene-1-sulfonic acid
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Dissolve a specific molar equivalent of 4-amino-3-hydroxynaphthalene-1-sulfonic acid in a minimal amount of distilled water containing a molar excess of hydrochloric acid.
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Cool the solution to 0-5°C in an ice bath with constant stirring.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (1 molar equivalent) dropwise to the amine solution, ensuring the temperature remains below 5°C.
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Continue stirring the mixture for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
Step 2: Azo Coupling
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In a separate beaker, dissolve 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 molar equivalent) in an aqueous solution of sodium carbonate or sodium hydroxide to achieve a pH of 8-9.
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Cool this solution to 10-15°C.
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Slowly add the freshly prepared diazonium salt solution from Step 1 to the pyrazolone solution with vigorous stirring, maintaining the pH at 8-9 by adding small portions of sodium carbonate or sodium hydroxide solution as needed.
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Continue stirring the reaction mixture for 2-4 hours, allowing the temperature to gradually rise to room temperature.[1]
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The resulting precipitate of Eriochrome Red B is then collected by filtration, washed with cold water, and dried.
Characterization of Eriochrome Red B
The synthesized Eriochrome Red B can be characterized using various spectroscopic techniques to confirm its structure and purity.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₁₅N₄NaO₅S |
| Molecular Weight | 446.41 g/mol |
| Appearance | Blue-light red powder |
| Solubility | Soluble in water (yellow to brownish red) |
| Slightly soluble in ethanol and acetone | |
| Insoluble in other organic solvents |
Table 1: Physicochemical properties of Eriochrome Red B.[2]
Spectroscopic Data
| Technique | Key Observations |
| UV-Vis Spectroscopy | In aqueous solution, Eriochrome Red B exhibits a characteristic absorption spectrum. The color of the solution is pH-dependent, appearing red-orange in the presence of 10% sulfuric acid and cherry red or bright red in a strong caustic solution.[2] The absorbance peak is noted at 210 nm.[1] |
| FTIR Spectroscopy | The FTIR spectrum of Eriochrome Red B is expected to show characteristic absorption bands for its functional groups, including O-H stretching (phenolic), N-H stretching, S=O stretching (sulfonic acid group), C=O stretching (pyrazolone ring), and N=N stretching (azo group). |
| NMR Spectroscopy | The ¹H and ¹³C NMR spectra of Eriochrome Red B would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the aromatic and heterocyclic structures, as well as the presence of the methyl group. |
Table 2: Summary of Spectroscopic Data for Eriochrome Red B.
Experimental Workflow for Characterization
Detailed Experimental Protocols for Characterization
UV-Visible Spectroscopy:
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Sample Preparation: Prepare a stock solution of Eriochrome Red B in distilled water. From the stock solution, prepare a series of dilutions of known concentrations.
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Instrumentation: Use a double-beam UV-Vis spectrophotometer.
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Measurement: Record the absorbance spectra of the prepared solutions over a wavelength range of 200-800 nm, using distilled water as a blank.
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Data Analysis: Determine the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration to verify Beer-Lambert's law.
Fourier-Transform Infrared (FTIR) Spectroscopy:
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Sample Preparation: Prepare a solid sample by mixing a small amount of dry Eriochrome Red B powder with potassium bromide (KBr) and pressing it into a thin pellet.
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Instrumentation: Use an FTIR spectrometer.
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Measurement: Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the Eriochrome Red B molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve a small amount of Eriochrome Red B in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).
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Instrumentation: Use a high-resolution NMR spectrometer.
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Measurement: Record the ¹H and ¹³C NMR spectra.
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Data Analysis: Analyze the chemical shifts, coupling constants, and integration values to elucidate the molecular structure of the compound.
This guide provides a foundational understanding of the synthesis and characterization of Eriochrome Red B, offering detailed protocols and expected outcomes to aid in its successful preparation and analysis in a laboratory setting.
